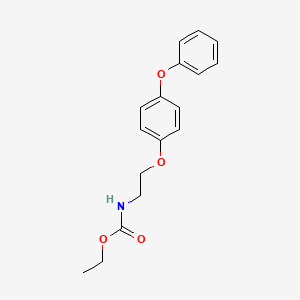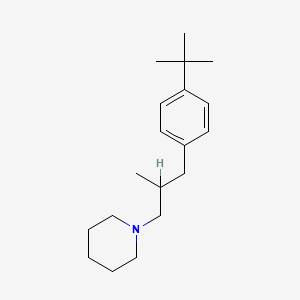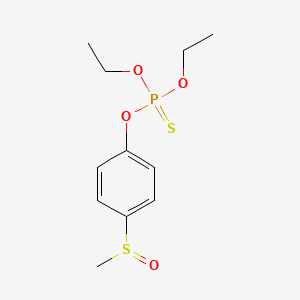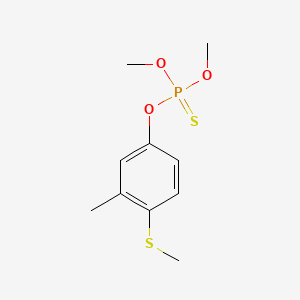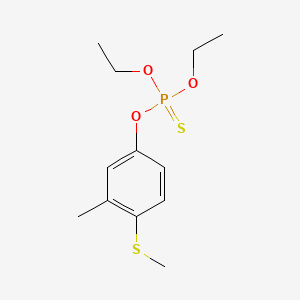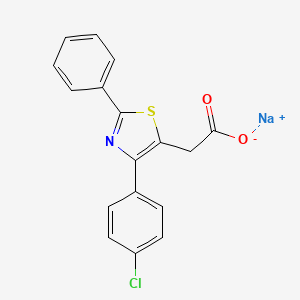
Ammoniumeisen(III)-citrat
Übersicht
Beschreibung
Ferric Ammonium Citrate, also known as ammoniacal ferrous citrate, has the formula (NH4)5[Fe(C6H4O7)2]. It is a compound that is very soluble in water, in contrast to ferric citrate which is not very soluble . It is a yellowish-brown to red solid with a faint odor of ammonia .
Synthesis Analysis
Ferric Ammonium Citrate can be synthesized by oxidizing ferrous sulfate with hydrogen peroxide to produce iron hydroxide. The iron hydroxide then reacts with ammonium citrate to prepare ferric ammonium citrate .
Molecular Structure Analysis
In its crystal structure, each moiety of citric acid has lost four protons. The deprotonated hydroxyl group and two of the carboxylate groups ligate to the ferric center, while the third carboxylate group coordinates with the ammonium .
Chemical Reactions Analysis
The process begins with the chemical reaction between ferric hydroxide and citric acid, which generates a ferric citrate solution along with water as the byproduct. The intermediate mixture is further reacted with ammonium hydroxide and further processed by evaporating and drying the same to obtain ferric ammonium citrate as the final product .
Physical And Chemical Properties Analysis
Ferric Ammonium Citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water . The primary hazard is the threat to the environment .
Wissenschaftliche Forschungsanwendungen
Behandlung von Eisenmangelanämie
Ammoniumeisen(III)-citrat wird häufig als leicht resorbierbare Eisenquelle in Eisenpräparaten zur Behandlung oder Vorbeugung von Eisenmangelanämie verschrieben . Eine Studie verglich die Wirkung von Eisen-Aminosäure-Chelat-Präparaten (AACI) mit this compound (FAC) bei der Behandlung von Eisenmangelanämie bei Kindern . Die Studie zeigte eine deutliche Verbesserung der Eisenstatusindizes bei der AACI-Zubereitung, wobei kein signifikanter statistisch Unterschied zu FAC festgestellt wurde .
Lebensmittelzusatzstoff
This compound findet auch Anwendung als Lebensmittelzusatzstoff . Es wird verwendet, um Lebensmittel mit Eisen anzureichern und so dazu beizutragen, Eisenmangel in Bevölkerungsgruppen zu vermeiden, die möglicherweise nicht genügend Eisen über die Nahrung aufnehmen.
Medizinische Bildgebung
In der medizinischen Bildgebung wird this compound als Kontrastmittel eingesetzt . Es hilft, die Sichtbarkeit von inneren Körperstrukturen in radiographischen Verfahren zu verbessern.
Mikrobiologie
This compound wird im Kligler-Eisen-Agar (KIA)-Test verwendet, um Enterobacteriaceae-Bakterien zu identifizieren . Die Bakterien verstoffwechseln verschiedene Zucker und produzieren Schwefelwasserstoff, der mit Hilfe von this compound nachgewiesen werden kann.
Nanoliposomen-Einkapselung für die nasale Verabreichung
Eine Studie zeigte, dass die nasale Verabreichung von nanoliposomen-eingekapseltem this compound den Eisengehalt des Rattenhirns erhöhen kann . Dies könnte möglicherweise breite Anwendung bei eisenarmen Säuglingen finden.
Chemische Prozesse
This compound findet auch Verwendung in bestimmten chemischen Prozessen . Seine Eigenschaften machen es in einer Vielzahl von industriellen Anwendungen nützlich.
Wirkmechanismus
Target of Action
Ferric ammonium citrate primarily targets the gastrointestinal tract and the erythrocytes . It is used to treat and prevent iron-deficiency anemia, as iron is essential for producing hemoglobin, which carries oxygen in red blood cells .
Mode of Action
Ferric (Fe 3+) iron from ferric ammonium citrate is absorbed from the gastrointestinal tract by divalent metal transporter-1 , and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is then stored intracellularly in ferritin and transported into the blood by ferroportin 1 .
Biochemical Pathways
Ferric ammonium citrate can induce intracellular iron overload to cause ferroptosis , a form of regulated cell death . This process is associated with the production or detoxification of free radicals and lipid oxidation products . It can also enhance protein production .
Pharmacokinetics
Ferric is converted into Ferrous form and it is absorbed in ferrous form. It is poorly absorbed in healthy individuals (about 10%) but in patients suffering from iron deficiency anemia up to 60% dose is absorbed . The changes in serum iron indices indicate iron from ferric citrate is systemically absorbed .
Result of Action
The primary result of ferric ammonium citrate action is the prevention and treatment of iron-deficiency anemia . By increasing the iron levels in the body, it helps produce an adequate number of healthy red blood cells . It also controls serum phosphorus levels in adults with chronic kidney disease who require dialysis .
Action Environment
The action of ferric ammonium citrate can be influenced by environmental factors. For instance, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . Therefore, the dosage and method of administration play a crucial role in the compound’s action, efficacy, and stability.
Safety and Hazards
Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .
Zukünftige Richtungen
With industry undergoing a phase of technological disruption, innovations in products are likely to shape the future of the Ferric Ammonium Citrate market. According to Reed Intelligence, the Global Ferric Ammonium Citrate Market Size will approximately grow at a CAGR of 10.6% during the forecast period .
Biochemische Analyse
Biochemical Properties
Ferric ammonium citrate plays a crucial role in biochemical reactions due to its iron content. Iron is an essential element for many biological processes, including oxygen transport, DNA synthesis, and electron transport. Ferric ammonium citrate interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a cofactor for enzymes involved in the citric acid cycle, such as aconitase. Additionally, ferric ammonium citrate can bind to transferrin, a protein that transports iron in the blood, facilitating its delivery to cells .
Cellular Effects
Ferric ammonium citrate has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, ferric ammonium citrate has been shown to inhibit viral infections by inducing viral fusion and blocking endosomal viral release . It also affects bone turnover and density in osteoblast cells, enhancing their viability and growth .
Molecular Mechanism
The molecular mechanism of ferric ammonium citrate involves its interaction with biomolecules at the cellular level. Ferric ammonium citrate can induce ferroptosis, a form of regulated cell death dependent on iron and characterized by lipid peroxidation . It binds to iron regulatory proteins and enzymes, influencing their activity and stability. For instance, ferric ammonium citrate can enhance protein production by increasing intracellular iron levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ferric ammonium citrate can change over time. The compound is stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to ferric ammonium citrate can lead to iron accumulation in cells, affecting their function and viability . Studies have shown that ferric ammonium citrate can improve hemoglobin levels in animal models with chronic kidney disease over extended periods .
Dosage Effects in Animal Models
The effects of ferric ammonium citrate vary with different dosages in animal models. At low doses, it can enhance iron levels and improve bone density in osteoporotic rats . High doses can lead to toxic effects, such as iron overload and oxidative stress, which can damage tissues and organs . It is essential to determine the optimal dosage to balance its beneficial and adverse effects.
Metabolic Pathways
Ferric ammonium citrate is involved in various metabolic pathways, including the citric acid cycle and iron metabolism. It interacts with enzymes such as aconitase and ferritin, influencing their activity and stability . Ferric ammonium citrate can also affect metabolic flux and metabolite levels by modulating iron availability and utilization in cells .
Transport and Distribution
Ferric ammonium citrate is transported and distributed within cells and tissues through specific transporters and binding proteins. It can bind to transferrin, facilitating its transport in the bloodstream and delivery to cells . Within cells, ferric ammonium citrate can be stored in ferritin or transported to mitochondria for utilization in metabolic processes .
Subcellular Localization
The subcellular localization of ferric ammonium citrate affects its activity and function. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Ferric ammonium citrate can influence cellular processes by modulating the activity of iron-dependent enzymes and proteins in these compartments .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Ferric ammonium citrate can be achieved through the reaction of ferric chloride with ammonium citrate. The reaction takes place in an aqueous medium and requires the use of heat and a catalyst.", "Starting Materials": [ "Ferric chloride", "Ammonium citrate", "Deionized water" ], "Reaction": [ "Step 1: Dissolve 50 g of ferric chloride in 500 mL of deionized water in a round-bottom flask.", "Step 2: In a separate beaker, dissolve 100 g of ammonium citrate in 500 mL of deionized water.", "Step 3: Slowly add the ammonium citrate solution to the ferric chloride solution while stirring continuously.", "Step 4: Heat the reaction mixture to 80-90°C and maintain this temperature for 2-3 hours.", "Step 5: Add a small amount of catalyst (such as hydrochloric acid) to the reaction mixture to promote the formation of Ferric ammonium citrate.", "Step 6: Continue heating the mixture for an additional 1-2 hours.", "Step 7: Allow the mixture to cool and filter the resulting Ferric ammonium citrate solution.", "Step 8: Wash the solid with deionized water and dry it in an oven at 60°C for several hours.", "Step 9: Grind the dried Ferric ammonium citrate to a fine powder and store it in an airtight container." ] } | |
| ... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. | |
CAS-Nummer |
1185-57-5 |
Molekularformel |
C6H9FeNO7+ |
Molekulargewicht |
262.98 g/mol |
IUPAC-Name |
azanium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |
InChI |
InChI=1S/C6H8O7.Fe.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-2 |
InChI-Schlüssel |
FRHBOQMZUOWXQL-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Fe+3] |
Kanonische SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Fe+3] |
Aussehen |
Solid powder |
Dichte |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink Specific gravity: 1.8 at 20 °C/4 °C (solid) |
Andere CAS-Nummern |
2338-05-8 3522-50-7 28633-45-6 1185-57-5 23383-11-1 |
Physikalische Beschreibung |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] |
Piktogramme |
Irritant |
Reinheit |
Reagent grade (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
1185-57-5 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ferric citrate ferric citrate anhydrous ferric citrate dihydrate ferric citrate hydrate ferric citrate iron(+3) salt ferric citrate trihydrate ferric citrate, 59Fe-labeled cpd ferric citrate, iron salt, 59Fe-labeled cpd ferric-citric acid iron(III) citrate JTT-751 zerenex |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ferric ammonium citrate influence iron uptake in cells?
A1: Ferric ammonium citrate can increase the intracellular iron pool, leading to changes in iron uptake mechanisms. Research indicates that it can stimulate non-transferrin-bound iron uptake in rat hepatocytes and human hepatoma cells []. This effect is observed at iron concentrations above 50μM. Additionally, ferric ammonium citrate influences the expression of proteins involved in iron regulation, such as transferrin receptors and iron regulatory proteins [, , ].
Q2: Can ferric ammonium citrate impact cellular processes beyond iron uptake?
A2: Yes, ferric ammonium citrate can affect cellular processes like oxidative stress and immune responses. Studies show that it can upregulate PD-L1 expression in macrophages through the generation of reactive oxygen species []. This finding highlights the potential role of iron in modulating immune responses.
Q3: Is there information available on the spectroscopic characterization of ferric ammonium citrate?
A3: The provided research papers do not delve into detailed spectroscopic analysis of the compound. Further investigation using techniques like infrared spectroscopy, mass spectrometry, or X-ray diffraction would be required for a comprehensive structural characterization.
Q4: What are some applications of ferric ammonium citrate beyond its potential therapeutic uses?
A5: Ferric ammonium citrate finds use as a food additive for iron fortification [, ]. Research has explored its addition to edible salt to prevent caking and enhance its nutritional value [, ]. It has also been investigated for its potential use in correcting iron chlorosis in trees [, ].
Q5: How does the absorption of iron from ferric ammonium citrate compare to other iron compounds?
A7: Research comparing various iron compounds shows that ferric iron, including ferric ammonium citrate, is absorbed less efficiently than ferrous iron in humans []. Studies using radiolabeled iron (59Fe) reveal that ferrous sulfate iron is absorbed approximately 5 times better than ferric iron from therapeutic oral doses []. This difference in bioavailability translates to higher doses of ferric iron being required to achieve similar therapeutic effects as ferrous iron.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




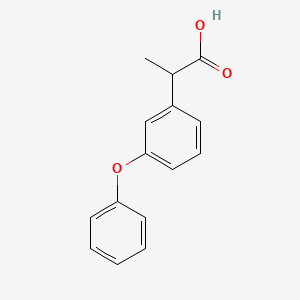
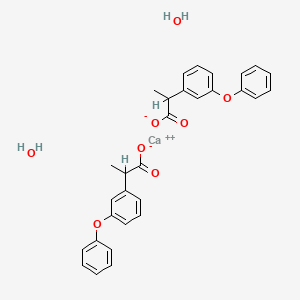
![5-[1-Hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrochloride](/img/structure/B1672523.png)

